Structural Differentiation vs. Des-Carbamoyl Analog (CAS 1242273-70-6): Molecular Weight, Hydrogen-Bond Capacity, and Predicted Physicochemical Profile
The target compound (CAS 1824237-47-9) differs from its closest commercially available analog, tert-butyl N-{bicyclo[2.2.1]hept-5-en-2-yl}carbamate (CAS 1242273-70-6), by the addition of a 3-carboxamide (-CONH₂) group. This results in: (a) a molecular weight increase of 43.03 Da (252.31 vs. 209.28 g/mol) ; (b) an increase in hydrogen-bond donor count from 1 to 2 and acceptor count from 2 to 3 ; (c) a predicted density of 1.18 ± 0.1 g/cm³ for the target compound, whereas the des-carbamoyl analog has no reported density (N/A) ; and (d) a predicted boiling point of 446.9 ± 45.0 °C . The additional carboxamide contributes a second hydrogen-bond donor and a third acceptor, which is critical for target engagement in binding pockets requiring bidendate or bridged hydrogen-bond interactions, and mimics the carboxamide pharmacophore present in the validated ALK inhibitor CEP-28122 (IC₅₀ = 1.9 nM) [1].
| Evidence Dimension | Molecular weight, hydrogen-bond donors/acceptors, predicted density, predicted boiling point |
|---|---|
| Target Compound Data | MW 252.31 g/mol; 2 HBD, 3 HBA; predicted density 1.18 ± 0.1 g/cm³; predicted BP 446.9 ± 45.0 °C |
| Comparator Or Baseline | tert-Butyl N-{bicyclo[2.2.1]hept-5-en-2-yl}carbamate (CAS 1242273-70-6): MW 209.28 g/mol; 1 HBD, 2 HBA; density N/A; BP N/A |
| Quantified Difference | ΔMW = +43.03 Da; ΔHBD = +1; ΔHBA = +1; density predicted vs. unavailable |
| Conditions | Structural comparison based on molecular formula and predicted physicochemical properties from ChemSrc database; C₁₃H₂₀N₂O₃ vs. C₁₂H₁₉NO₂ |
Why This Matters
For medicinal chemistry programs requiring norbornene-based kinase inhibitors, the carboxamide group is structurally pre-installed, eliminating a synthetic step compared to using the des-carbamoyl analog as starting material.
- [1] Ott, G. R., Tripathy, R., Cheng, M., et al. (2010). Discovery of a Potent Inhibitor of Anaplastic Lymphoma Kinase with in Vivo Antitumor Activity. ACS Medicinal Chemistry Letters, 1(9), 493–498. PMID: 24900237. View Source
